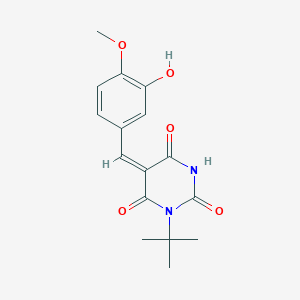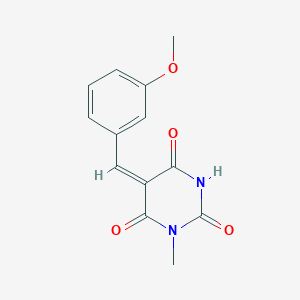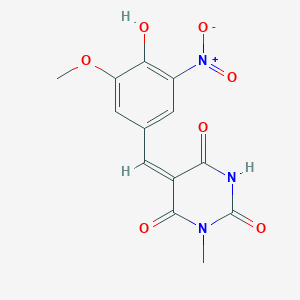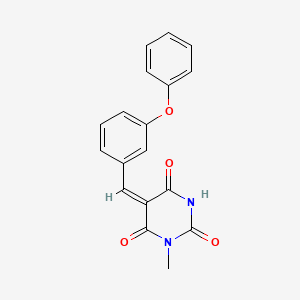
1-tert-butyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Vue d'ensemble
Description
1-tert-butyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as THP and has been found to have various biochemical and physiological effects that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of certain enzymes and pathways that are involved in inflammation, oxidative stress, and tumor growth. This compound has been found to target specific receptors and signaling pathways in cells, leading to the activation of various cellular processes that result in the observed effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the reduction of inflammation and oxidative stress, the inhibition of tumor growth, and the improvement of cognitive function. This compound has also been found to have a protective effect on cells and tissues, reducing the damage caused by various stressors such as radiation and toxins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-tert-butyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potent and specific effects on cellular processes, its low toxicity, and its relative ease of synthesis. However, the limitations of using this compound include the need for further research to fully understand its mechanisms of action and potential side effects.
Orientations Futures
There are many future directions for research on 1-tert-butyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. These include the investigation of its potential applications in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's, as well as the development of new synthetic methods to improve its potency and specificity. Additionally, further research is needed to understand the long-term effects and potential side effects of this compound.
Applications De Recherche Scientifique
The potential applications of 1-tert-butyl-5-(3-hydroxy-4-methoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in scientific research are vast. This compound has been found to have anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(5E)-1-tert-butyl-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c1-16(2,3)18-14(21)10(13(20)17-15(18)22)7-9-5-6-12(23-4)11(19)8-9/h5-8,19H,1-4H3,(H,17,20,22)/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBCKBXYFJBNKPN-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=CC2=CC(=C(C=C2)OC)O)C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=O)/C(=C/C2=CC(=C(C=C2)OC)O)/C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(benzylthio)-N-[4-(dimethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3889441.png)
![4-morpholin-4-yl-6-[(1E)-pent-1-en-1-yl]pyrimidin-2-amine](/img/structure/B3889445.png)


![ethyl 2-cyano-3-(4-{4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}phenyl)acrylate](/img/structure/B3889462.png)
![{3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B3889472.png)
![5-[(5-bromo-2-thienyl)methylene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3889476.png)





![1-tert-butyl-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3889528.png)
